molecular formula C7H4F3IO2 B1333165 2-Iodo-4-(trifluoromethoxy)phenol CAS No. 405517-54-6

2-Iodo-4-(trifluoromethoxy)phenol

Cat. No. B1333165
M. Wt: 304 g/mol
InChI Key: WOCGRJGJXZXHSA-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethoxy)phenol is a compound that is part of a broader class of chemicals that have garnered interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. These compounds are characterized by the presence of a trifluoromethoxy group attached to an aromatic ring, which imparts unique physical and electronic properties to the molecule.

Synthesis Analysis

The synthesis of compounds related to 2-Iodo-4-(trifluoromethoxy)phenol often involves the use of hypervalent iodine reagents for electrophilic trifluoromethylation. For instance, the reaction of a hypervalent iodine trifluoromethylation reagent with phenols can lead to the formation of trifluoromethylated aromatic compounds, as demonstrated in the synthesis of 2-trifluoromethyl-4-tert-butylphenol from 4-tert-butylphenol . Additionally, directed ortho-lithiation has been employed to prepare a variety of 2-substituted 4-(trifluoromethyl)phenols, where the selectivity of the reaction is enhanced by the ortho-directing effect of a THP-protected hydroxy group .

Molecular Structure Analysis

While the specific molecular structure of 2-Iodo-4-(trifluoromethoxy)phenol is not detailed in the provided papers, related compounds have been studied. For example, the crystal structure of a 2,4,6-tris(trifluoromethyl)phenol derivative has been elucidated, showing the arrangement of trifluoromethyl groups on the aromatic ring . In another case, the crystal structure of a 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol was determined, revealing the dihedral angle between the two phenyl rings and the presence of hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of phenols with various reagents can lead to the introduction of different functional groups. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) can result in the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the substituents present on the anilide . Furthermore, a sequential xanthalation and O-trifluoromethylation of phenols has been developed as a procedure for synthesizing aryl-trifluoromethyl ethers, which is a more mild and versatile method compared to previous approaches .

Physical and Chemical Properties Analysis

Scientific Research Applications

Reactivity and Synthetic Applications

  • The reactivity of hypervalent iodine trifluoromethylation reagents with phenols, like 2-Iodo-4-(trifluoromethoxy)phenol, has been studied. These compounds exhibit preferential trifluoromethylation at the ortho- and para-positions of the aromatic core, leading to various products, including those of aromatic electrophilic substitution (Stanek, Koller, & Togni, 2008).

Oxidation and Iodination Studies

  • Research on the oxidation of KI by peroxy compounds has shown effective iodination of aromatic amines and phenols under specific conditions, indicating potential uses in synthetic chemistry (Venkateshwarlu et al., 2010).

Water Disinfection and Space Program Applications

  • Studies on the reactions of iodine and phenol, including compounds like 2-Iodo-4-(trifluoromethoxy)phenol, have been conducted in support of the USA space program. These studies focus on disinfecting potable water for spacecraft use, revealing insights into the formation of various iodophenols and their odor properties (Dietrich et al., 1999).

Structural and Phenol Transfer Studies

  • The preparation of phenolic aryliodonium salts and their potential use as phenol transfer reagents in reactions with various anionic nucleophiles has been explored. These studies contribute to understanding the structural dynamics and applications of compounds like 2-Iodo-4-(trifluoromethoxy)phenol (Yoshimura et al., 2018).

Safety And Hazards

“2-Iodo-4-(trifluoromethoxy)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGRJGJXZXHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-(trifluoromethoxy)phenol

Synthesis routes and methods

Procedure details

To a suspension of N-iodosuccinimide (6.95 g, 31 mmol) in glacial acetic acid (2 ml) was added 4-trifluoromethoxy phenol (4.0 ml, 31 mmol) and, after 5 minutes, concentrated sulphuric acid (0.5 ml, 9 mmol). The pale brown suspension was stirred at room temperature under nitrogen for 48 hours before diluting with water and extracting with dichloromethane. Organic extract was washed with water, saturated aqueous sodium thiosulphate solution, water, dried over magnesium sulfate and decolourising charcoal added. The resulting suspension was left to stand for 30 minutes before filtering through a short pad of silica gel eluting with dichloromethane. The solvent was evaporated in vacuo to give the title compound as an oil, 8.78 g, 94% yield.
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

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